(S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride
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Overview
Description
(S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is a chiral amine compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. The compound’s unique structure, featuring a trifluoromethyl group, contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral amine precursor.
Reaction with Trifluoromethylbenzene: The chiral amine is reacted with 2-methyl-3-(trifluoromethyl)benzene under specific conditions to introduce the trifluoromethyl group.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include various amine derivatives, imines, and substituted phenyl compounds, which can be further utilized in synthetic chemistry and pharmaceutical applications.
Scientific Research Applications
(S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a ligand in biochemical assays and studies involving enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to modulation of biological pathways. This results in various pharmacological effects, including potential neuroprotective and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine: The non-chiral version without the hydrochloride salt.
1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-ol: An alcohol derivative with similar structural features.
Uniqueness
(S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. These features make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(1S)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-6-8(7(2)14)4-3-5-9(6)10(11,12)13;/h3-5,7H,14H2,1-2H3;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLJZDHBPFJQCF-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C(F)(F)F)[C@H](C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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